Cas no 484694-46-4 (2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one)

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a phenyl group and a pyrrolidine-substituted ethanone moiety via a sulfanyl bridge. This structure imparts potential reactivity and binding affinity, making it a candidate for applications in medicinal chemistry and material science. The oxadiazole ring contributes to stability and electron-withdrawing properties, while the pyrrolidine group may enhance solubility and bioavailability. The compound’s modular design allows for further functionalization, offering versatility in synthetic pathways. Its well-defined molecular architecture supports precise characterization and reproducibility, making it suitable for research in drug discovery or agrochemical development.
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one structure
484694-46-4 structure
Product Name:2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one
CAS No:484694-46-4
MF:C14H15N3O2S
MW:289.352801561356
CID:5748551
PubChem ID:861612
Update Time:2025-05-24

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(1-pyrrolidinyl)-
    • F0594-0003
    • CHEMBL1596736
    • DTXSID001329239
    • HMS1419G22
    • 484694-46-4
    • HMS2895E22
    • AKOS001303036
    • 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
    • Z19507565
    • MLS000950440
    • 2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole
    • SMR000621941
    • EU-0091841
    • 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
    • CCG-128838
    • IFLab1_002618
    • 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one
    • Inchi: 1S/C14H15N3O2S/c18-12(17-8-4-5-9-17)10-20-14-16-15-13(19-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
    • InChI Key: PQLAAANGOLFBCD-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCC1)CSC1=NN=C(C2=CC=CC=C2)O1

Computed Properties

  • Exact Mass: 289.08849790g/mol
  • Monoisotopic Mass: 289.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 84.5Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 495.2±47.0 °C(Predicted)
  • pka: -0.99±0.20(Predicted)

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

Comprehensive Analysis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 484694-46-4)

The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 484694-46-4) is a structurally unique molecule that has garnered significant attention in pharmaceutical and materials science research. Its molecular framework combines a 1,3,4-oxadiazole core with a pyrrolidine moiety, making it a versatile candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given the prevalence of oxadiazole derivatives in drug discovery.

In recent years, the demand for heterocyclic compounds like 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has surged due to their role in developing new therapeutic agents. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties, which can enhance the stability and bioavailability of drug molecules. This has led to increased searches for "oxadiazole-based drugs" and "pyrrolidine derivatives in medicine," reflecting the growing interest in this chemical space.

From a synthetic chemistry perspective, CAS No. 484694-46-4 offers intriguing possibilities. The presence of a sulfanyl linker between the oxadiazole and pyrrolidinone groups allows for further functionalization, making it a valuable intermediate in organic synthesis. Laboratories focusing on click chemistry or bioconjugation often explore such compounds to create novel molecular architectures. Online queries like "sulfur-containing heterocycles synthesis" highlight the relevance of this compound in modern chemical research.

The physicochemical properties of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one also contribute to its utility. Its moderate lipophilicity, derived from the phenyl and pyrrolidine components, makes it suitable for crossing biological membranes—a critical factor in drug design. This aligns with frequent search terms such as "improving drug permeability with heterocycles" and "oxadiazole pharmacokinetics," underscoring its importance in medicinal chemistry.

Beyond pharmaceuticals, CAS No. 484694-46-4 has potential applications in material science. The 1,3,4-oxadiazole unit is known to exhibit fluorescence properties, prompting investigations into its use in organic light-emitting diodes (OLEDs) or sensors. With rising interest in "small-molecule fluorescent probes" and "organic electronic materials," this compound could play a role in next-generation technologies.

In conclusion, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one represents a multifaceted compound with broad scientific appeal. Its structural features cater to diverse fields, from drug development to advanced materials, making it a subject of ongoing research. As interest in tailored heterocycles grows, this molecule will likely remain at the forefront of innovation.

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